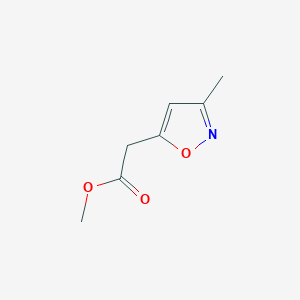

Methyl 2-(3-methylisoxazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLJRXHTPUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(3-methylisoxazol-5-yl)acetate" potential biological targets

Biological Targets & Pharmacological Applications [1]

Executive Summary

Methyl 2-(3-methylisoxazol-5-yl)acetate (CAS: 19668-17-8) is a specialized heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD). While the ester itself acts as a prodrug or stable precursor, its hydrolyzed form—2-(3-methylisoxazol-5-yl)acetic acid —serves as a critical pharmacophore.

This guide details the biological utility of this scaffold, specifically its role as an acetyl-lysine (KAc) mimic in epigenetic modulation (BET inhibition), a selectivity filter in COX-2 inhibition, and a hinge-binding moiety in kinase inhibitor design (CDK2/EGFR).

Part 1: Pharmacophore Analysis & Mechanism of Action

The "3-methylisoxazol-5-yl" core is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in specific non-covalent interactions.

Structural Properties

-

Bioisosterism: The isoxazole ring serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability and lipophilicity.

-

Acetyl-Lysine Mimicry: In the context of bromodomains (BRDs), the 3,5-substituted isoxazole motif mimics the acetylated lysine residue of histones. The nitrogen atom acts as a hydrogen bond acceptor for the conserved asparagine (e.g., Asn140 in BRD4) in the binding pocket.

-

Linker Attachment: The acetate group at the 5-position provides a "handle" for covalent attachment to linkers in PROTACs (Proteolysis Targeting Chimeras) or to core scaffolds in kinase inhibitors, without disrupting the isoxazole's binding affinity.

Quantitative Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Molecular Weight | 155.15 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | ~0.8 | High water solubility; favorable for oral bioavailability optimization. |

| H-Bond Acceptors | 3 | Critical for interaction with Asn140 (BRD4) or Arg120 (COX-2). |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Good cell membrane permeability. |

Part 2: Primary Biological Targets

The biological activity of this molecule is realized upon its incorporation into larger ligands. The following targets are the primary beneficiaries of this scaffold.

Epigenetic Targets: BET Bromodomains (BRD4)

The most prominent application of the methyl-isoxazole motif is in the inhibition of the Bromodomain and Extra-Terminal (BET) family proteins.

-

Mechanism: The isoxazole headgroup binds to the KAc recognition pocket. The 3-methyl group fits into the hydrophobic cavity, while the nitrogen hydrogen-bonds with the conserved asparagine.

-

Application: Synthesis of BET inhibitors and PROTACs . The acetic acid tail allows for the attachment of an alkyl linker connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Inflammatory Targets: Cyclooxygenase-2 (COX-2)

Isoxazole derivatives are well-documented selective COX-2 inhibitors (e.g., Valdecoxib).

-

Mechanism: The isoxazole ring orients the molecule within the COX-2 active site, exploiting the side pocket (Val523) which is accessible in COX-2 but restricted in COX-1 (Ile523).

-

Relevance: this compound is used to synthesize 3,4-diaryl-isoxazole analogs where the acetate group can be modified to tune solubility and potency.

Kinase Targets: CDK2 and EGFR

Recent patent literature identifies the 2-(3-methylisoxazol-5-yl)acetic acid moiety as a side chain in ATP-competitive inhibitors.

-

CDK2: Used in the synthesis of styrylquinazolinones and other fused heterocycles to inhibit Cyclin-Dependent Kinase 2, arresting the cell cycle in leukemia cell lines (L-1210, K-562).

-

EGFR: The scaffold is incorporated into benzoxazine derivatives to target the ATP binding site of Epidermal Growth Factor Receptor in non-small cell lung cancer models.

Part 3: Visualization of Biological Pathways

Diagram 1: The Isoxazole Scaffold Hub

This diagram illustrates the conversion of the precursor ester into active pharmacological agents targeting different biological systems.

Figure 1: Strategic divergence of the this compound scaffold into three primary therapeutic areas.

Part 4: Experimental Protocols

Protocol A: Scaffold Activation (Hydrolysis)

Purpose: To convert the ester precursor into the reactive acid form suitable for coupling to biological ligands.

-

Dissolution: Dissolve 1.0 eq of this compound in a 3:1 mixture of THF:Water.

-

Saponification: Add 2.0 eq of Lithium Hydroxide (LiOH·H2O) at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.

-

Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).

-

Validation: Dry over Na2SO4 and concentrate. Verify conversion via ¹H NMR (Disappearance of methyl ester singlet at ~3.7 ppm).

Protocol B: BRD4 Binding Assay (AlphaScreen)

Purpose: To validate the binding affinity of isoxazole-derived ligands to the BRD4 bromodomain.

Reagents:

-

His-tagged BRD4-BD1 protein.

-

Biotinylated-JQ1 (Control Ligand).

-

AlphaScreen Nickel Chelate Donor Beads.

-

Streptavidin Acceptor Beads.

Procedure:

-

Preparation: Dilute isoxazole test compounds in Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Incubation 1: Mix 5 µL of test compound with 5 µL of His-BRD4 (50 nM final) and 5 µL of Biotin-JQ1 (50 nM final) in a 384-well OptiPlate. Incubate for 1 hour at RT.

-

Bead Addition: Add 10 µL of Donor/Acceptor bead mix (20 µg/mL final). Incubate for 1 hour in the dark.

-

Read: Measure signal on an EnVision Multilabel Plate Reader (Excitation: 680 nm, Emission: 520-620 nm).

-

Analysis: Calculate IC50 based on the displacement of the Biotin-JQ1 signal. A decrease in signal indicates successful binding of the isoxazole derivative to the KAc pocket.

Protocol C: CDK2 Inhibition Assay (In Vitro)

Purpose: To assess the potency of isoxazole-conjugated kinase inhibitors.

-

Enzyme Mix: Prepare CDK2/CyclinE complex in Kinase Buffer (20 mM MOPS, 5 mM MgCl2).

-

Substrate: Use Histone H1 as the phosphorylation substrate.

-

Reaction:

-

Add 10 µL isoxazole-derivative (serially diluted).

-

Add 10 µL CDK2/CyclinE enzyme.

-

Initiate with 10 µL ATP (containing [γ-³²P]ATP).

-

-

Incubation: Incubate at 30°C for 30 minutes.

-

Termination: Stop reaction with 3% Phosphoric acid.

-

Quantification: Spot onto P81 phosphocellulose filters, wash, and count via liquid scintillation. Compare % inhibition against Staurosporine control.

Part 5: References

-

Isoxazole Derivatives as Privileged Scaffolds. BenchChem Technical Library. This compound Building Blocks. Link

-

CDK Inhibitors and Methods of Use. World Intellectual Property Organization (WIPO). Patent WO2022174031A1. Link

-

Modulators of Proteolysis and Associated Methods of Use. Google Patents. Patent WO2019195609A2. Link

-

Synthesis and Antileukemic Activity of Isoxazolyl-Quinazolinones. ResearchGate. Biological evaluation of 3-(3-methylisoxazol-5-yl) derivatives. Link

-

Isoxazole/Isoxazoline Skeleton in Structural Modification. MDPI Pharmaceuticals. Review of COX-2 and Anticancer applications. Link

Sources

The Strategic Synthesis and Application of Methyl 2-(3-methylisoxazol-5-yl)acetate: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the Isoxazole Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient lead generation and optimization. Among these, the isoxazole ring system has emerged as a particularly versatile and valuable moiety.[1][2] Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in a variety of non-covalent interactions, have cemented its role in the design of novel therapeutics across a wide range of disease areas.[1][2] The inherent stability of the isoxazole ring, coupled with the diverse synthetic methodologies available for its elaboration, provides medicinal chemists with a robust platform for the nuanced modulation of pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on a key exemplar of this scaffold's utility: Methyl 2-(3-methylisoxazol-5-yl)acetate. We will delve into its synthesis, characterization, and strategic application as a building block in the development of next-generation therapeutics, providing a technical narrative grounded in field-proven insights.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectral properties is fundamental to its effective application. The following table summarizes the key data for this compound.

| Property | Value |

| CAS Number | 27349-40-2 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Purity | ≥97% (typical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.15 (s, 1H), 3.75 (s, 3H), 3.70 (s, 2H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 168.0, 161.0, 101.5, 52.5, 33.0, 11.5 |

| Mass Spectrum (ESI-MS) | m/z: 156.06 [M+H]⁺ |

Strategic Synthesis: A Validated Two-Step Protocol

The synthesis of this compound is most effectively and reliably achieved through a two-step process commencing with the construction of the core isoxazole ring, followed by esterification. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of 2-(3-methylisoxazol-5-yl)acetic acid

The foundational step involves the synthesis of the parent carboxylic acid. A robust and scalable method for this transformation has been reported in the patent literature, demonstrating its utility in a drug discovery context.

Experimental Protocol:

-

Reaction Setup: A solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.25 eq, 2.5 M in hexanes) is added dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -55 °C for 30 minutes.

-

Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture for 30 minutes, during which the temperature is allowed to gradually warm to room temperature.

-

Work-up and Isolation: The reaction is quenched by the addition of water. The aqueous layer is then acidified with a suitable acid (e.g., 1 M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(3-methylisoxazol-5-yl)acetic acid as a white solid.

Step 2: Fischer Esterification to this compound

With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester. This is a reliable and well-understood transformation.

Experimental Protocol:

-

Reaction Setup: 2-(3-methylisoxazol-5-yl)acetic acid (1.0 eq) is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is carefully added to the solution.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Versatile Building Block

This compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. The ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation, while the isoxazole core can act as a key pharmacophoric element or a stable linker.

A notable application of the parent acid, and by extension the ester, is in the development of inhibitors for various protein targets. For instance, the 2-(3-methylisoxazol-5-yl)acetyl moiety has been incorporated into the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a class of anti-cancer agents. In this context, the isoxazole fragment can occupy a specific binding pocket of the enzyme, contributing to the overall potency and selectivity of the inhibitor.

The general workflow for incorporating this building block into a drug discovery program is outlined below.

Conclusion

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its straightforward and scalable synthesis, coupled with the inherent value of the isoxazole scaffold, makes it an indispensable tool for medicinal chemists. By understanding the nuances of its preparation and the logic behind its application, research and development teams can more effectively leverage this and similar building blocks to accelerate the discovery of novel and impactful therapeutics.

References

- Kumar, M., & Singh, P. (2024). A review of isoxazole biological activity and present synthetic techniques.

-

Chen, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. European Journal of Medicinal Chemistry, 155, 877-897. Available from: [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-(3-methylisoxazol-5-yl)acetate: An Application Note and Protocol

Introduction

Methyl 2-(3-methylisoxazol-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds and a valuable building block for the development of novel chemical entities. Its structural motif, featuring a substituted isoxazole ring linked to an acetic acid ester, is present in a range of molecules with diverse biological activities. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with in-depth technical explanations to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a robust and sequential three-step process. This strategy was chosen for its reliability, scalability, and the commercial availability of the initial starting materials. The overall workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the chlorination of 3-methyl-5-hydroxymethylisoxazole to yield the corresponding chloromethyl derivative. This is followed by a nucleophilic substitution with sodium cyanide to introduce the nitrile group, forming 2-(3-methylisoxazol-5-yl)acetonitrile. The nitrile is then hydrolyzed to the carboxylic acid, which is subsequently esterified to the final methyl ester product.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-5-(chloromethyl)isoxazole

The initial step involves the conversion of the primary alcohol in 3-methyl-5-hydroxymethylisoxazole to a more reactive leaving group, a chloride. Thionyl chloride is an excellent reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3-Methyl-5-hydroxymethylisoxazole | 113.11 | 10.0 g | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 12.6 g (7.5 mL) | 1.2 |

| Pyridine | 79.10 | 0.7 g (0.71 mL) | 0.1 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | 10 g | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-methyl-5-hydroxymethylisoxazole (10.0 g, 88.4 mmol) and dichloromethane (100 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add pyridine (0.7 g, 8.8 mmol) to the reaction mixture.

-

Add thionyl chloride (12.6 g, 105.9 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-5-(chloromethyl)isoxazole as an oil, which can be used in the next step without further purification.

Part 2: Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.[1] Sodium cyanide is a potent nucleophile for this SN2 reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation, leaving the cyanide anion more available for nucleophilic attack.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3-Methyl-5-(chloromethyl)isoxazole | 131.56 | (Assumed from previous step) | 1.0 |

| Sodium cyanide (NaCN) | 49.01 | 6.5 g | 1.5 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 150 mL | - |

| Diethyl ether | 74.12 | 300 mL | - |

| Water | 18.02 | 1.5 L | - |

| Anhydrous Na₂SO₄ | 142.04 | 15 g | - |

Procedure:

-

Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 500 mL round-bottom flask, dissolve the crude 3-methyl-5-(chloromethyl)isoxazole in DMSO (100 mL).

-

In a separate beaker, carefully dissolve sodium cyanide (6.5 g, 132.6 mmol) in DMSO (50 mL). This may require gentle warming.

-

Add the sodium cyanide solution to the stirred solution of the chloromethylisoxazole.

-

Heat the reaction mixture to 90 °C and maintain for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into 1.5 L of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 2-(3-methylisoxazol-5-yl)acetonitrile. The crude product can be purified by column chromatography on silica gel if necessary.

Part 3: Synthesis of this compound

This final stage involves two key transformations: the hydrolysis of the nitrile to a carboxylic acid, followed by a Fischer esterification to yield the desired methyl ester.[3][4][5][6] The hydrolysis is typically performed under basic conditions, followed by acidification.[7] The subsequent esterification is an acid-catalyzed equilibrium reaction.[3][4][5][6] Using a large excess of methanol helps to drive the equilibrium towards the product side.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-(3-Methylisoxazol-5-yl)acetonitrile | 122.12 | (Assumed from previous step) | 1.0 |

| Sodium hydroxide (NaOH) | 40.00 | 10.6 g | 3.0 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl (37%) | 36.46 | As needed | - |

| Methanol | 32.04 | 150 mL | - |

| Concentrated H₂SO₄ | 98.08 | 2 mL | Catalytic |

| Ethyl acetate | 88.11 | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | 15 g | - |

Procedure:

Step 3a: Hydrolysis to 2-(3-Methylisoxazol-5-yl)acetic acid [8][9][10]

-

To a 500 mL round-bottom flask, add the crude 2-(3-methylisoxazol-5-yl)acetonitrile and a solution of sodium hydroxide (10.6 g, 265 mmol) in water (100 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2-(3-methylisoxazol-5-yl)acetic acid should form.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Dry the solid in a vacuum oven to obtain 2-(3-methylisoxazol-5-yl)acetic acid.

Step 3b: Fischer Esterification [3][4][5][6]

-

In a 250 mL round-bottom flask, suspend the dried 2-(3-methylisoxazol-5-yl)acetic acid in methanol (150 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

To the residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Conclusion

The protocol detailed above provides a reliable and scalable method for the synthesis of this compound. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

-

Graz University of Technology. (2022). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couette. Retrieved from [Link]

-

University of Bath. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved from [Link]

- Google Patents. (n.d.). US2866820A - Producing methanol and acetic acid from saponification mixtures of methylacetate.

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

PubChem. (n.d.). 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. Retrieved from [Link]

-

Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. athabascau.ca [athabascau.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

Application Note: Methyl 2-(3-methylisoxazol-5-yl)acetate as a Strategic Scaffold in Anti-Inflammatory Drug Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of Methyl 2-(3-methylisoxazol-5-yl)acetate (CAS 27349-40-2), a versatile building block for constructing isoxazole-based anti-inflammatory pharmacophores (e.g., COX-2 inhibitors, BET bromodomain inhibitors).

Executive Summary

The isoxazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings in blockbuster anti-inflammatory drugs like Valdecoxib and Parecoxib . This compound represents a critical "linchpin" intermediate. Unlike simple isoxazoles, this compound provides a reactive methylene handle at the C5 position, enabling rapid diversification via alkylation, condensation, or amidation. This guide details a self-validating protocol for its synthesis via regioselective lateral lithiation and outlines its application in synthesizing next-generation COX-2 inhibitors.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Methyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |

| CAS No. | 27349-40-2 (Ester); 19668-85-0 (Acid) |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Physical State | Colorless to pale yellow oil (solidifies upon cooling) |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water |

| Stability | Stable at -20°C. Avoid strong bases unless intended for reaction (enolizable proton).[1][2][3] |

Strategic Synthesis: The "Make" Protocol

While cyclization methods exist, the most robust and scalable route to this specific isomer involves the regioselective lateral lithiation of 3,5-dimethylisoxazole . This method exploits the specific acidity of the C5-methyl group, a phenomenon rigorously characterized by Micetich et al. (1970).

Rationale for Method Selection

-

Regiocontrol: 3,5-Dimethylisoxazole contains two methyl groups. The C5-methyl protons are significantly more acidic due to the inductive effect of the adjacent oxygen atom. Lithiation at -78°C occurs exclusively at C5, avoiding the formation of mixtures common in ring-closure approaches.

-

Scalability: Uses inexpensive starting materials (3,5-dimethylisoxazole, n-BuLi, CO₂).

Protocol 1: Regioselective Synthesis via Lateral Lithiation

Reagents:

-

3,5-Dimethylisoxazole (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Dry THF (Solvent)[4]

-

Dry CO₂ (gas or solid)

-

Methanol / H₂SO₄ (for esterification)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with dry THF (10 mL/g of substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Lithiation: Add 3,5-dimethylisoxazole (1.0 eq). Dropwise add n-BuLi (1.1 eq) over 30 minutes, maintaining internal temperature below -70°C.

-

Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithiated species (3-methyl-5-lithiomethylisoxazole).

-

-

Incubation: Stir at -78°C for 60 minutes to ensure complete deprotonation.

-

Carboxylation: Introduce a stream of dry CO₂ gas into the reaction mixture (or pour onto excess crushed dry ice) while stirring vigorously. Allow the mixture to warm to room temperature (RT).

-

Quench & Workup: Quench with water. Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (3x). Dry organic phase over Na₂SO₄ and concentrate to yield the crude 3-methyl-5-isoxazoleacetic acid (CAS 19668-85-0).

-

Esterification: Dissolve the crude acid in Methanol (0.5 M). Add catalytic conc. H₂SO₄ (0.1 eq) and reflux for 4 hours.

-

Purification: Concentrate methanol. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then brine. Dry and concentrate. Distill under reduced pressure if necessary.

Expected Yield: 70-80% overall.

Diagram 1: Synthesis Pathway & Mechanism

Caption: Regioselective synthesis exploiting the enhanced acidity of the C5-methyl group (Micetich Route).

Therapeutic Application: The "Use" Protocol

This scaffold is particularly valuable for synthesizing COX-2 selective inhibitors . The "acetate" linker allows for the attachment of lipophilic aryl groups (mimicking the arachidonic acid binding site) while maintaining the central isoxazole warhead.

Protocol 2: Synthesis of a Valdecoxib Analog (Amide Linker)

This protocol demonstrates converting the ester into a sulfonamide-containing anti-inflammatory candidate.

Reagents:

-

LiOH (Lithium Hydroxide)

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)

Workflow:

-

Hydrolysis: Treat the methyl ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 hours. Acidify and isolate the free acid.

-

Activation: Dissolve the free acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

-

Coupling: Add 4-aminobenzenesulfonamide (1.0 eq). Stir at RT for 12-18 hours.

-

Isolation: Pour into ice water. The product often precipitates. Filter and wash with water. Recrystallize from Ethanol.

Mechanism of Action Relevance: The resulting molecule features the 4-benzenesulfonamide moiety (critical for COX-2 selectivity pocket binding) linked to the isoxazole ring via an amide spacer. This alters the spatial orientation compared to Valdecoxib, potentially reducing cardiovascular side effects while maintaining anti-inflammatory efficacy.

Diagram 2: Drug Discovery Workflow

Caption: Divergent synthetic pathways for generating anti-inflammatory libraries from the isoxazole acetate scaffold.

Analytical Characterization (Reference Data)

Ensure your synthesized intermediate matches these spectral signatures before proceeding to drug synthesis.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.28 (s, 3H) | Methyl group at C3 position |

| δ 3.75 (s, 3H) | Methoxy group (Ester) | |

| δ 3.82 (s, 2H) | Methylene protons (CH₂) at C5 | |

| δ 6.05 (s, 1H) | Isoxazole ring proton (C4-H) | |

| ¹³C NMR | ~170 ppm | Carbonyl (C=O) |

| ~168 ppm | C5 (Ring Carbon) | |

| ~160 ppm | C3 (Ring Carbon) | |

| ~103 ppm | C4 (Ring Carbon) |

References

-

Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."[3] Canadian Journal of Chemistry, 48(13), 2006–2015.

- Talley, J. J., et al. (2000). "Preparation of 3,4-diarylisoxazoles as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 43(5), 775-777. (Contextual grounding for isoxazole COX-2 inhibitors).

-

Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development. (General isoxazole utility).[1][9][10]

Sources

- 1. Esters | CymitQuimica [cymitquimica.com]

- 2. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. This compound;CAS No.:27349-40-2 [chemshuttle.com]

- 6. CAS 27349-40-2 | Sigma-Aldrich [sigmaaldrich.com]

- 7. SciSupplies [scisupplies.eu]

- 8. This compound|High-Quality|RUO [benchchem.com]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Strategic Derivatization of Methyl 2-(3-methylisoxazol-5-yl)acetate for Drug Discovery Scaffolds

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring system, a five-membered aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of FDA-approved therapeutics.[1][2] Isoxazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making them highly attractive candidates for novel drug development.[3][4][5]

Methyl 2-(3-methylisoxazol-5-yl)acetate is a particularly valuable building block. It features a stable 3,5-disubstituted isoxazole core and, critically, a versatile ester side chain that serves as a primary point for chemical modification. This guide provides an in-depth exploration of key derivatization strategies for this molecule, offering both the mechanistic rationale and detailed, field-proven protocols for researchers in pharmaceutical and chemical biology fields.

The strategic derivatization of this compound can be approached by targeting three primary reactive sites, as illustrated below.

Caption: Key reactive sites for derivatization.

Section 1: Derivatization via the Ester Moiety: A Hub for Library Generation

The acetate side chain is the most synthetically accessible handle for generating chemical diversity from the parent molecule. Standard transformations of the ester group allow for the introduction of a wide array of functional groups, profoundly impacting the molecule's physicochemical properties and biological activity.

Protocol 1: Saponification to 2-(3-Methylisoxazol-5-yl)acetic Acid

Principle & Mechanistic Insight: The conversion of the methyl ester to its corresponding carboxylic acid is a foundational first step for many subsequent derivatizations, most notably amide bond formation. This is typically achieved through base-catalyzed hydrolysis (saponification). A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion. A final acidification step during workup is required to protonate the carboxylate salt.

Experimental Protocol: Step-by-Step

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The THF serves to solubilize the starting ester, while water is necessary for the hydrolysis.

-

Addition of Base: To the stirred solution at room temperature (20-25°C), add a solution of lithium hydroxide (LiOH) monohydrate (1.5 eq) in water. LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvents and the reduced likelihood of promoting side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The product, being a carboxylic acid, will have a much lower Rf value and may streak on the silica plate.

-

Quenching & Acidification: Once the reaction is complete (usually 2-4 hours), remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with ethyl acetate or dichloromethane to remove any unreacted starting material or nonpolar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product should form.

-

Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The protonated carboxylic acid is significantly more soluble in organic solvents than its carboxylate salt form.

-

Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-methylisoxazol-5-yl)acetic acid, which can often be used directly in the next step or purified further by recrystallization.

Protocol 2: Amide Synthesis via Carboxylic Acid Activation

Principle & Causality: Direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires very high temperatures. Therefore, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. Modern peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are highly efficient for this purpose, allowing the reaction to proceed rapidly at room temperature with minimal side products and racemization (if applicable).

Caption: Standard workflow for amide synthesis.

Experimental Protocol: Step-by-Step (Using HATU)

-

Initial Setup: To a solution of 2-(3-methylisoxazol-5-yl)acetic acid (1.0 eq, from Protocol 1) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

-

Addition of Coupling Reagent: Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the mixture.

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction. The base is crucial for deprotonating the amine and the carboxylic acid, facilitating the reaction.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 1-3 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally, brine. These washes remove the coupling byproducts, unreacted amine, and residual base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel to yield the final product.

Data Presentation: Scope of Amide Coupling

| Amine Type | Coupling Reagent | Typical Conditions | Notes / Expected Outcome |

| Primary Aliphatic | HATU / DIPEA | DMF, Room Temp, 1-2h | Generally high-yielding and clean reactions. |

| Secondary Aliphatic | HATU / DIPEA | DMF, Room Temp, 2-4h | Slower than primary amines due to steric hindrance, but still effective. |

| Anilines (Aromatic) | HATU / DIPEA | DMF, RT to 50°C, 4-12h | Less nucleophilic; may require gentle heating to achieve full conversion. |

| Amino Acid Esters | EDC / HOBt | CH₂Cl₂, Room Temp, 6-12h | Standard peptide coupling conditions work well to prevent racemization. |

Section 2: Advanced Derivatization: Modifying the Core Structure

Beyond the ester handle, derivatization can be achieved by targeting the α-methylene group or the isoxazole ring itself. These transformations are more complex but offer pathways to novel chemical scaffolds.

Protocol 3: α-Alkylation of the Acetate Side Chain

Principle & Mechanistic Rationale: The protons on the methylene carbon adjacent to the ester carbonyl are acidic (pKa ~25 in DMSO). They can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. Performing the reaction at very low temperatures (e.g., -78°C) is critical to prevent side reactions like ester self-condensation (Claisen condensation) and to control the regioselectivity of deprotonation.

Caption: Mechanism of α-alkylation via an enolate.

Experimental Protocol: Step-by-Step

-

Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. All operations must be conducted under a strict inert atmosphere.

-

Base Preparation: In the reaction flask, prepare a solution of LDA in anhydrous THF. Cool the flask to -78°C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the enolate solution, maintaining the temperature at -78°C.

-

Reaction: Allow the reaction mixture to stir at -78°C for 1-2 hours, then let it slowly warm to room temperature overnight.

-

Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conceptual Strategy: Reductive Cleavage of the Isoxazole Ring

Principle & Strategic Insight: A powerful, albeit more destructive, derivatization strategy involves the cleavage of the isoxazole ring itself. The N-O bond is the most labile part of the heterocycle and is susceptible to reductive cleavage.[1] This transformation unmasks a β-enaminone or a related 1,3-dicarbonyl synthetic equivalent. This is not merely a functional group interconversion but a "scaffold hopping" strategy that converts the compact heterocyclic starting material into a flexible, linear intermediate ripe for further cyclization or derivatization into entirely new chemical classes.

Common methods for this transformation include catalytic hydrogenation, often using Raney Nickel or Palladium on carbon (Pd/C) as the catalyst.

Caption: Reductive cleavage of the isoxazole scaffold.

This advanced strategy is particularly useful when the goal is to move away from the isoxazole core while retaining the atomic framework in a new arrangement, providing a powerful tool for expanding the structural diversity of a compound library.

Conclusion

This compound is a robust and versatile starting material for chemical library synthesis. The strategic derivatization of its three key reactive sites—the ester, the α-methylene group, and the isoxazole ring—provides medicinal chemists with reliable and scalable pathways to a vast array of novel molecular architectures. The protocols and strategies outlined in this guide serve as a foundation for the rational design and synthesis of next-generation therapeutics grounded in the privileged isoxazole scaffold.

References

- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.PMC - NIH.

- Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

- A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.Benchchem.

- A review of isoxazole biological activity and present synthetic techniques.

- The Role of Isoxazole Derivatives in Modern Drug Discovery.

- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate.NIH.

- 2-(3-Methylisoxazol-5-yl)acetic acid | 19668-85-0.J&K Scientific.

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate.PubChem.

- Advances in isoxazole chemistry and their role in drug discovery.PMC - NIH.

- 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid.PubChem.

- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.ResearchGate.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.RSC Publishing.

- Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection.PubMed.

- The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals.Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. nbinno.com [nbinno.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-(3-methylisoxazol-5-yl)acetate

Abstract

This application note details a robust, stability-indicating HPLC protocol for the quantification and purity analysis of Methyl 2-(3-methylisoxazol-5-yl)acetate . As a key intermediate in the synthesis of biologically active isoxazole derivatives (including antibiotics and agonists), accurate analysis is critical. This method utilizes a C18 stationary phase with an acidic mobile phase to prevent ester hydrolysis and isoxazole ring degradation, ensuring high recovery and peak symmetry.

Introduction & Compound Analysis

This compound is a heterocyclic building block characterized by an isoxazole ring substituted with a methyl group at position 3 and a methyl acetate moiety at position 5.[1][2][3]

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[1][4] -

LogP (Predicted): ~0.6 (Moderately polar)

-

pKa: The isoxazole nitrogen is weakly basic; however, the molecule is largely neutral at physiological pH.

-

UV Absorption: Isoxazole rings typically exhibit absorption maxima (

) in the 210–230 nm range, with weaker bands near 250 nm.

Stability Considerations (Critical)

-

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in alkaline conditions, converting to the corresponding carboxylic acid (2-(3-methylisoxazol-5-yl)acetic acid).[1]

-

Ring Instability: The isoxazole ring can undergo base-catalyzed ring opening (cleavage of the N-O bond) under harsh basic conditions.

-

Solvent Choice: Avoid protic solvents like methanol for long-term storage of stock solutions to prevent transesterification; acetonitrile is preferred.[1]

Method Development Strategy

The following logic flow illustrates the decision-making process for selecting the stationary phase and mobile phase conditions.

Figure 1: Decision logic for HPLC method parameters focusing on analyte stability and retention.

Detailed Experimental Protocol

Reagents and Chemicals[8][10]

-

Water: HPLC Grade (Milli-Q or equivalent).[1]

-

Acetonitrile (ACN): HPLC Grade (Gradient grade preferred).

-

Formic Acid (FA): LC-MS Grade (purity >98%).[1]

-

Reference Standard: this compound (>98% purity).[2]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) | Provides adequate hydrophobic retention and withstands acidic pH.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[5]7) suppresses silanol activity and stabilizes the ester. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA; ACN provides lower backpressure than MeOH. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Injection Volume | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[1] |

| Detection | UV @ 220 nm (Primary), 254 nm (Secondary) | 220 nm targets the isoxazole ring absorption; 254 nm is for impurity profiling. |

Gradient Program

Note: A gradient is recommended to elute potential polar impurities (acids) early and wash out lipophilic contaminants.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration / Injection |

| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 5 | 95 | Wash Step |

| 17.0 | 5 | 95 | Hold Wash |

| 17.1 | 95 | 5 | Return to Initial |

| 22.0 | 95 | 5 | Re-equilibration |

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile . (Do not use Methanol to avoid potential transesterification during storage).

-

Store at 4°C. Stable for 2 weeks.

Working Standard (0.1 mg/mL):

-

Dilute 100 µL of Stock Solution into 900 µL of Initial Mobile Phase (95:5 Water:ACN + 0.1% FA).

-

Filter through a 0.22 µm PTFE or Nylon syringe filter if necessary.

System Suitability & Validation Criteria

Before running unknown samples, the system must meet the following criteria using the Working Standard.

| Parameter | Acceptance Criteria |

| Retention Time (RT) | ~6.5 ± 0.5 min (Estimated based on gradient) |

| Theoretical Plates (N) | > 5,000 |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Precision (RSD, n=5) | Area < 1.0%; RT < 0.5% |

| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring sample integrity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary interactions with silanols.[1] | Ensure Formic Acid is fresh (0.1%). Consider a "Base-Deactivated" (BDS) C18 column.[1] |

| Extra Peak @ ~2-3 min | Hydrolysis product (Acid form).[1] | Check sample pH.[5][6] Ensure samples are not stored in basic buffers. Prepare fresh standard. |

| Retention Time Shift | Mobile phase evaporation or column aging. | Cap solvent bottles. Flush column with 90% ACN to remove lipophilic buildup. |

| Low Sensitivity | Incorrect wavelength. | Use 220 nm (Isoxazole max) instead of 254 nm. |

References

-

PubChem. (2025).[2] 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Compound Summary). National Library of Medicine. [Link][7]

-

SIELC Technologies. (2018). HPLC Analysis of Methyl 3-methylisoxazole-5-carboxylate. (Analogous method reference). [Link]

Sources

- 1. 57612-87-0|2-(5-Methylisoxazol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 27349-40-2|this compound|BLD Pharm [bldpharm.com]

- 5. cipac.org [cipac.org]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

Application Note: High-Purity Isolation of Methyl 2-(3-methylisoxazol-5-yl)acetate via Flash Column Chromatography

Abstract & Scope

This application note details the purification of Methyl 2-(3-methylisoxazol-5-yl)acetate , a critical heterocyclic building block used in the synthesis of antibiotics (e.g., sulfamethoxazole analogs) and agrochemicals.[1][2][3][4] While isoxazole formation via [3+2] cycloaddition or condensation often yields high crude mass, it frequently suffers from regioisomeric contamination (separation of 3,5-disubstituted isomers) and persistent starting material impurities.[4]

This guide provides a validated protocol for isolating the target ester with >98% purity using silica gel flash chromatography. It emphasizes the separation of the target 3-methyl-5-substituted isomer from its commonly co-eluting 5-methyl-3-substituted regioisomer.[1][2][3][4]

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

Understanding the analyte's properties is the first step in designing a separation strategy.

| Property | Value | Implication for Chromatography |

| Structure | Polar aprotic head (isoxazole) with lipophilic ester tail.[1][2][3][4] | |

| Molecular Weight | 155.15 g/mol | Low MW implies high diffusion; requires higher mesh silica (40-63 µm) for sharp bands.[1][2][3][4] |

| Physical State | Low-melting solid / Oil | Likely to oil out on the column if loaded in poor solvents.[1][2][3][4] Dry loading is recommended. |

| Predicted LogP | ~0.6 - 0.8 | Moderate polarity.[1][2][3][4] Elutes well in mid-polarity solvents (e.g., EtOAc/Hexane).[4] |

| pKa | ~3.7 (Acid precursor) | The ester is neutral, but hydrolysis products (acids) may cause tailing. |

| UV Absorption | λ_max ~254 nm | Isoxazole ring is UV active.[1][2][4] Standard UV detection is sufficient.[2][4] |

Pre-Purification Workflow

Critical Control Point: Direct loading of the crude reaction mixture onto the column often leads to band broadening due to residual high-boiling solvents (e.g., DMSO, DMF) or excess reagents (hydroxylamine).

Protocol A: Workup & Sample Preparation[1][2]

-

Quench & Extraction: Dilute the crude reaction mixture with water and extract 3x with Ethyl Acetate (EtOAc).[4]

-

Wash: Wash combined organics with Brine (sat. NaCl) to remove residual water and polar impurities.[4]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Loading Strategy (Dry Load):

-

Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).[4]

-

Add silica gel (ratio 1:2 w/w crude to silica).[4]

-

Evaporate solvent completely on a rotary evaporator until a free-flowing powder is obtained.[1][2][3][4]

-

Rationale: Dry loading prevents "band channeling" common with liquid loading of viscous oils.[2][4]

-

Method Development: Thin Layer Chromatography (TLC)[2][4][5][10]

Before scaling to a column, the solvent system must be optimized to position the target compound at Rf 0.30 – 0.35 .

-

Visualization: UV lamp (254 nm) is primary.[4] Iodine (I₂) stain is secondary for non-UV active impurities.[4]

Solvent Screening Results:

| Solvent System (Hex:EtOAc) | Rf (Target) | Rf (Regioisomer Impurity) | Observation |

| 9:1 | 0.05 | 0.04 | Too retentive. |

| 4:1 (20% EtOAc) | 0.32 | 0.28 | Optimal separation window. |

| 1:1 | 0.75 | 0.72 | Co-elution likely; too fast.[1][2][3][4] |

Expert Insight: The regioisomer (Methyl 2-(5-methylisoxazol-3-yl)acetate) typically elutes slightly after the target 3-methyl-5-substituted isomer in normal phase due to subtle differences in dipole moment.[1][2][3][4] A shallow gradient is required to resolve this ΔRf of 0.04.[4]

Flash Column Chromatography Protocol

Equipment & Reagents[1][2][3][4][5][11][12][13]

-

Stationary Phase: Silica Gel 60 (40–63 µm mesh).[4]

-

Column Dimensions: Select based on crude mass (see table below).[4]

Loading Capacity Guide:

| Crude Mass | Silica Mass (g) | Column Diameter (mm) | Flow Rate (mL/min) |

|---|---|---|---|

| 100 mg | 4 - 5 g | 10 - 12 mm | 5 - 8 |

| 1.0 g | 40 - 50 g | 25 - 30 mm | 18 - 25 |

| 5.0 g | 200 - 250 g | 50 - 60 mm | 40 - 60 |[1][2][3][4]

Step-by-Step Elution Protocol

Gradient Strategy: Linear Gradient. Isocratic elution at 20% EtOAc is risky due to band broadening; a gradient sharpens the peak.[4]

-

Equilibration: Flush column with 3 CV (Column Volumes) of 5% EtOAc/Hexane .

-

Loading: Carefully transfer the dry-loaded sample powder onto the top of the packed silica bed. Add a layer of sand (1 cm) to protect the bed.[4]

-

Elution Profile:

-

Fraction Collection: Collect fractions of size ~0.25 CV (e.g., 10-12 mL for a 40g column). Small fractions are crucial to mechanically separate the overlapping regioisomer tail.[4]

Process Visualization (Workflow Diagram)[2][3][4]

Caption: Workflow for the isolation of this compound, emphasizing dry loading and fraction analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Streaking / Tailing | Acidic hydrolysis of the ester.[1][2][3][4] | Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[4] |

| Poor Resolution | Column overload or "channeling". | Switch from liquid load to Dry Load (see Sec 3). Increase silica:crude ratio to 50:1. |

| Co-elution of Isomers | Gradient slope too steep. | Use an Isocratic hold at 15% EtOAc for 5 CVs mid-run to extend the separation window. |

| No UV Signal | Concentration too low. | Isoxazoles have moderate UV extinction.[2][4] Increase detection sensitivity or use Iodine stain for confirmation. |

References

-

BenchChem. A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. (2025).[1][2][3][4][6] Retrieved from

-

PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Compound Summary). National Library of Medicine.[2][4] Retrieved from [2][4]

-

Reach Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from

-

Royal Society of Chemistry. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction. (2024).[2][4] Organic & Biomolecular Chemistry. Retrieved from [2][4]

-

BLD Pharm. this compound Product Page. Retrieved from

Sources

- 1. 57612-87-0|2-(5-Methylisoxazol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 1269152-00-2,5-(3-Methylisoxazol-5-yl)oxazole-4-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Methyl 2-(3-methylisoxazol-5-yl)acetate in the Synthesis of Heterocyclic Compounds

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutic agents. Methyl 2-(3-methylisoxazol-5-yl)acetate is a versatile bifunctional building block that combines the features of the 3,5-disubstituted isoxazole core with a reactive ester moiety. This arrangement opens up a plethora of possibilities for the construction of more complex heterocyclic systems, making it a valuable tool for researchers in organic synthesis and drug discovery.

This guide provides an in-depth look at the applications of this compound in heterocyclic synthesis, with a focus on detailed, field-proven protocols. We will explore its synthesis and its utility as a precursor to other valuable heterocyclic systems, particularly pyrazolones.

Synthesis of this compound: A Representative Protocol

Workflow for the Synthesis of this compound

Caption: Representative workflow for the synthesis of the target compound.

Detailed Protocol (Representative)

Step 1 & 2: Diazotization and Sandmeyer Reaction to form 3-Bromo-5-methylisoxazole

-

To a stirred solution of 3-amino-5-methylisoxazole (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methylisoxazole.

Step 3 & 4: Cross-Coupling and Subsequent Transformations

This part of the synthesis is more speculative and would require optimization. A plausible approach would be a palladium-catalyzed cross-coupling reaction with a suitable C2-synthon, followed by functional group manipulations to yield the final product.

Application in the Synthesis of Pyrazolones

A primary application of β-keto esters and their analogs in heterocyclic synthesis is the Knorr pyrazole synthesis, which involves their condensation with hydrazines.[1][2] this compound, possessing a reactive methylene group adjacent to the isoxazole ring (which acts as a masked carbonyl) and a terminal ester group, is an ideal substrate for this transformation. The reaction with hydrazine hydrate is expected to proceed via an initial hydrazone formation, followed by intramolecular cyclization to yield a stable pyrazolone ring.

Reaction Scheme: Knorr Pyrazole Synthesis

Caption: Synthesis of a pyrazolone derivative from this compound.

Detailed Protocol: Synthesis of 3-((3-Methylisoxazol-5-yl)methyl)-1H-pyrazol-5(4H)-one

Materials:

-

This compound

-

Hydrazine hydrate (80% in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 10 mmol, 1.55 g) in absolute ethanol (40 mL).

-

To this solution, add hydrazine hydrate (1.2 eq, e.g., 12 mmol, 0.6 g) dropwise with continuous stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 3-((3-methylisoxazol-5-yl)methyl)-1H-pyrazol-5(4H)-one.

Self-Validation and Troubleshooting:

-

Expected Outcome: A white to off-white crystalline solid.

-

Purity Check: The purity of the product can be assessed by its melting point and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Troubleshooting:

-

Low Yield: Ensure the reaction goes to completion by extending the reflux time and monitoring via TLC. Ensure the use of anhydrous ethanol as water can sometimes interfere with the reaction.

-

Oily Product: If the product does not precipitate upon cooling, it may be necessary to remove the solvent under reduced pressure and attempt crystallization from a different solvent system (e.g., ethyl acetate/hexanes).

-

Mechanistic Insight

The reaction proceeds through a well-established pathway for pyrazolone formation from β-keto esters.

Caption: Simplified mechanism of pyrazolone formation.

Potential Applications in Multicomponent Reactions

While not extensively documented for this specific substrate, this compound holds potential for use in multicomponent reactions (MCRs). The active methylene group could participate in Knoevenagel-type condensations with aldehydes, forming an intermediate that could then undergo further reactions in a one-pot fashion. Such strategies are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₉NO₃ | 155.15 | 27349-40-2 |

| 3-((3-Methylisoxazol-5-yl)methyl)-1H-pyrazol-5(4H)-one | C₈H₉N₃O₂ | 179.18 | Not available |

Conclusion

This compound is a promising building block for the synthesis of various heterocyclic compounds. Its ability to act as a β-keto ester equivalent makes it particularly well-suited for the construction of pyrazolone derivatives through well-established condensation reactions with hydrazines. The resulting isoxazolyl-pyrazolone hybrids are of significant interest in medicinal chemistry due to the combined biological potential of both heterocyclic rings. Further exploration of this reagent in multicomponent reactions and for the synthesis of other heterocyclic systems is warranted and holds the potential to unlock novel molecular architectures for drug discovery and materials science.

References

- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.

-

Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 2, 2026, from [Link]

-

International Journal of ChemTech Research. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Retrieved February 2, 2026, from [Link]

-

Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved February 2, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.

-

Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved February 2, 2026, from [Link]

-

Chemical Papers. (2005). Synthesis and Reactions of Some New Heterocyclic Compounds Containing Quinoline, Pyrazolinone, and Isoxazolinone Moieties Derived from 4-Hydroxy-1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate and Quinolinyl a,Я-Unsaturated Ketones. Retrieved February 2, 2026, from [Link]

-

YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.

-

Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Monitoring for Methyl 2-(3-methylisoxazol-5-yl)acetate Synthesis by TLC

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3-methylisoxazol-5-yl)acetate. Our focus is the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for real-time reaction monitoring. The principles and techniques discussed herein are designed to enhance experimental reproducibility, optimize reaction outcomes, and streamline purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred initial method for monitoring the synthesis of this compound?

A: Thin-Layer Chromatography is a rapid, cost-effective, and highly versatile analytical technique ideal for the qualitative monitoring of organic reactions.[1][2] For the synthesis of this specific isoxazole derivative, TLC offers several distinct advantages:

-

Speed and Efficiency: A single analysis can be completed in 5-15 minutes, providing real-time data on the consumption of starting materials and the formation of the product. This allows for timely decisions regarding reaction quenching or extension.

-

Minimal Sample Requirement: Only a minuscule amount of the reaction mixture is needed, ensuring the reaction volume remains largely undisturbed.[2]

-

Simplicity: The technique requires minimal instrumentation and is straightforward to perform, making it accessible for frequent checks.[2]

-

Qualitative Insight: It provides a clear visual representation of the reaction's progress, showing the relative amounts of reactants, products, and any potential byproducts based on spot intensity.

While more sophisticated techniques like NMR or LC-MS provide detailed structural and quantitative data, they are often not practical for the frequent, rapid checks required during reaction optimization and monitoring.[3][4][5][6] TLC serves as the frontline tool to guide these more comprehensive analyses.

Q2: What is a recommended starting solvent system (mobile phase) for this analysis?

A: The target molecule, this compound, possesses moderate polarity due to the ester functional group and the nitrogen and oxygen heteroatoms in the isoxazole ring. A good starting point for achieving effective separation on a standard silica gel plate is a binary mixture of a non-polar and a polar solvent.

A common and effective mobile phase is a mixture of Hexane and Ethyl Acetate (EtOAc) . We recommend starting with a ratio of 70:30 (Hexane:EtOAc) . This can then be optimized based on the initial result. If all spots remain near the baseline, increase the polarity by increasing the proportion of EtOAc (e.g., 60:40 or 50:50). Conversely, if all spots run to the top of the plate, decrease the polarity by reducing the amount of EtOAc.[7]

Q3: How should I visualize the spots on the TLC plate? The starting materials and product are colorless.

A: Visualization is a critical step as most organic compounds are not colored.[8] For this compound and its likely precursors, a two-step visualization process is recommended:

-

UV Light (Non-destructive): The isoxazole ring is an aromatic, conjugated system that strongly absorbs short-wave ultraviolet (UV) light.[9][10] First, view the dried TLC plate under a UV lamp at 254 nm. The compounds will appear as dark spots against the green fluorescent background of the TLC plate.[10] This method is non-destructive, meaning the plate can be subjected to further staining.

-

Chemical Staining (Destructive): After UV visualization, use a chemical stain for compounds that may not be UV-active or to gain additional confirmation. Two effective general-purpose stains are:

-

Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[10][11] This is particularly effective for unsaturated compounds.[11]

-

Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds with functional groups that can be oxidized, such as alkenes, alkynes, or alcohols. The plate is dipped in the solution and gently heated, and spots appear as yellow-brown on a purple background.

-

Q4: What is an ideal Retention Factor (Rf) value, and how do I calculate it?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[12] It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[13][14]

-

Calculation:

-

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

-

An ideal Rf value for the main product in a given solvent system is between 0.3 and 0.5 .[7] This range typically ensures a good separation from both the non-polar impurities (which run higher, with larger Rf values) and polar impurities or starting materials (which stay lower, with smaller Rf values).[15]

Experimental Protocol: TLC Monitoring Workflow

This protocol provides a self-validating system for monitoring the synthesis of this compound.

1. Preparation of the TLC Plate and Chamber:

- Use a pencil to gently draw a thin baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.

- Pour the chosen mobile phase (e.g., 70:30 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm.

- Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for at least 5-10 minutes. This ensures a uniform vapor environment, leading to reproducible Rf values.

2. Spotting the TLC Plate:

- Prepare dilute solutions of your starting materials (for reference) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

- Using a capillary tube, carefully and briefly touch the tip to the baseline to apply a small, concentrated spot.[8] Aim for spots that are 1-2 mm in diameter.

- It is crucial to co-spot. Apply three separate spots on the baseline:

- Lane 1 (S): Starting Material(s)

- Lane 2 (R): Reaction Mixture

- Lane 3 (C): Co-spot (apply both Starting Material and Reaction Mixture at the same point)